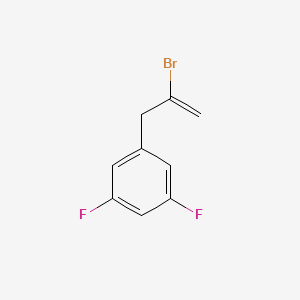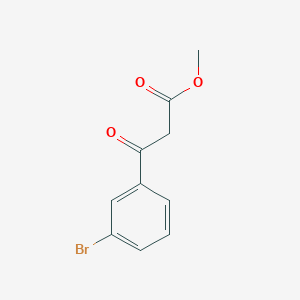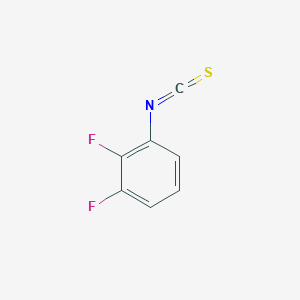
2,3-Difluorophenyl isothiocyanate
概要
説明
2,3-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS . It is an aryl isocyanate .
Synthesis Analysis
The synthesis of this compound can be achieved from difluoroaniline . A more sustainable synthesis method has been reported, where isothiocyanates are prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Molecular Structure Analysis
The molecular weight of this compound is 171.17 g/mol . The IUPAC name for this compound is 1,2-difluoro-3-isothiocyanatobenzene .
Chemical Reactions Analysis
In one reported reaction, 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isothiocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.17 g/mol . Its exact mass is 170.99542660 g/mol . The compound has a topological polar surface area of 44.4 Ų .
科学的研究の応用
Enhancement in Polymer Efficiency and Stability
Research indicates that introducing units similar to 2,3-difluorophenyl isothiocyanate into polymer backbones can significantly improve the spectral stability and efficiency of polymers used in light-emitting devices. For instance, copolymerization involving dibenzothiophene-S,S-dioxide isomers and fluorene monomers resulted in blue-emitting polyfluorenes with enhanced photoluminescence and electroluminescence stability. This suggests potential applications in developing stable and efficient blue-emitting materials for optoelectronic devices (Li et al., 2009).
Supramolecular Assembly and Material Properties
Another study explored the synthesis and supramolecular assembly of pentacyclic derivatives, showcasing the versatility of difluorophenyl-based compounds in forming structured materials. The research demonstrated the influence of isomeric and sulfur/selenium effects on the optical, electrochemical, and orbital properties of these materials, highlighting their potential in the development of advanced material science applications (Lee et al., 2014).
Development of Electron Transport and Light-Emitting Materials
The synthesis of novel 2,4-difluorophenyl-functionalized arylamines for use as hole-injecting/hole-transporting layers in organic light-emitting devices (OLEDs) represents another application. These materials have shown improved device efficiency and luminance, attributed to the strong electron-withdrawing fluorinated substituents, which could relate to the functionalities offered by compounds like this compound in similar contexts (Li et al., 2012).
Synthesis of Structurally Diverse Compounds
Additionally, this compound serves as a building block in chemical syntheses, enabling the creation of a variety of structurally and pharmaceutically interesting compounds through reactions in environmentally benign solvents like water. This demonstrates its utility in green chemistry and the synthesis of pharmaceutical intermediates (Zhang et al., 2011).
Liquid Crystalline Properties and Negative Dielectric Anisotropy
Research into liquid crystalline 2,3-bis(trifluoromethyl)phenyl derivatives, closely related to the structural motif of this compound, has shown that these compounds exhibit large negative dielectric anisotropy. This finding opens the door to the development of new materials for display technologies, where control over dielectric properties is crucial (Miyazawa et al., 2002).
作用機序
Target of Action
Isothiocyanates, a class of compounds to which 2,3-difluorophenyl isothiocyanate belongs, have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through a common mechanism of action .
Biochemical Pathways
Isothiocyanates are known to emerge as biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the brassicaceae family .
Pharmacokinetics
The compound’s physical properties such as its boiling point (49-50°c at 04 mmHg) and density (~13 g/mL) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Isothiocyanates are known to exhibit various bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
生化学分析
Biochemical Properties
2,3-Difluorophenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable thiourea linkages . This interaction can modify the activity of enzymes and proteins, making this compound a useful reagent for studying protein function and enzyme mechanisms.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit certain enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and enzymes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps to detoxify this compound and facilitate its excretion from the body. Additionally, this compound can modulate metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin in the bloodstream, which helps to transport it to different tissues . Once inside cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis . Additionally, this compound can accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
1,2-difluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMTMXKVJBKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374277 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363179-57-1 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




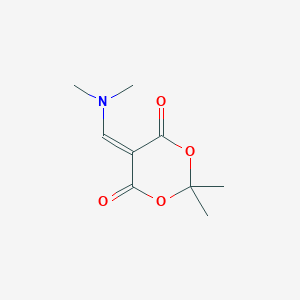

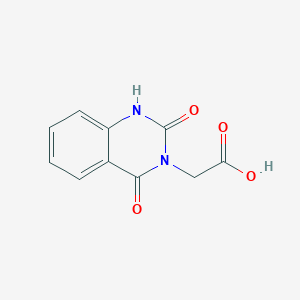
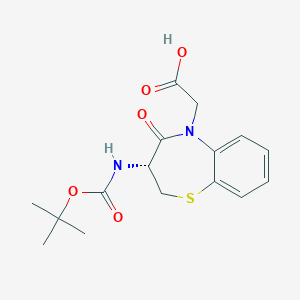
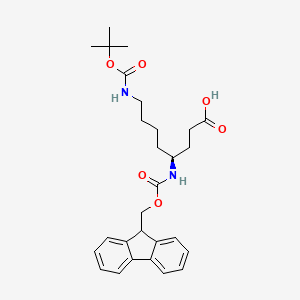
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)
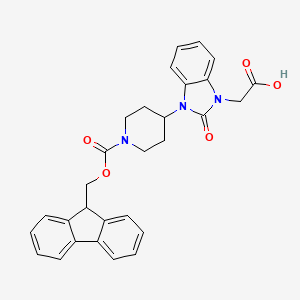
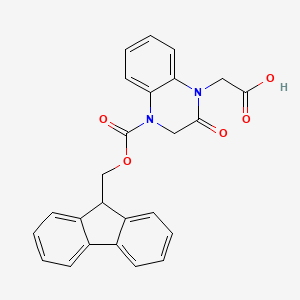
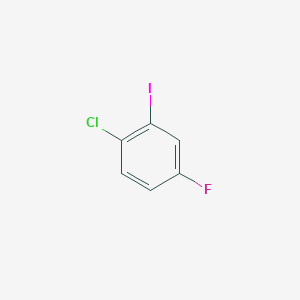
![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)
